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Abstract

Cudraflavone B is a prenylated flavonoid predominantly isolated from plants of the Moraceae
family, such as Morus alba and Cudrania tricuspidata.[1][2] This natural compound has
garnered significant scientific interest due to its diverse and potent pharmacological properties,
including anti-inflammatory, anticancer, and antiproliferative activities.[1][3] Its mechanism of
action often involves the modulation of key cellular signaling pathways, such as the NF-kB and
MAPK pathways. This technical guide provides a detailed overview of the chemical structure,
physicochemical properties, biological activities, and underlying mechanisms of Cudraflavone
B, supported by experimental protocols and quantitative data.

Chemical Structure and Physicochemical Properties

Cudraflavone B is characterized by an extended flavonoid structure with a pyranochromane
skeleton.[2] Specifically, it is 2H,6H-pyrano[3,2-gJchromen-6-one substituted with geminal
methyl groups at position 2, a 2,4-dihydroxyphenyl group at position 8, a hydroxy group at
position 5, and a prenyl group at position 7.[2]

Table 1: Chemical Identifiers for Cudraflavone B
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Identifier Value Source

8-(2,4-dihydroxyphenyl)-5-
hydroxy-2,2-dimethyl-7-(3-

IUPAC Name --INVALID-LINK--
methylbut-2-enyl)pyrano[3,2-

g]chromen-6-one

Molecular Formula C25H2406 --INVALID-LINK--

CC(=CCC1=C(0C2=CC3=C(C
=CC(03)
SMILES ~-INVALID-LINK--
(C)C)C(=C2C1=0)0)C4=C(C=

C(C=C4)0)0)C

InChl=1S/C25H2406/c1-
13(2)5-7-17-23(29)21-20(30-
24(17)15-8-6-14(26)11-

InChl 18(15)27)12-19- ~-INVALID-LINK--
16(22(21)28)9-10-25(3,4)31-
19/h5-6,8-12,26-28H,7H2,1-
4H3

CAS Number 19275-49-1 --INVALID-LINK--

Table 2: Physicochemical Properties of Cudraflavone B
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Property Value Unit Source
Molecular Weight 420.5 g/mol --INVALID-LINK--
XLogP3 55 --INVALID-LINK--
Hydrogen Bond Donor

3 --INVALID-LINK--
Count
Hydrogen Bond

6 --INVALID-LINK--
Acceptor Count
Rotatable Bond Count 4 --INVALID-LINK--
Exact Mass 420.15728848 Da --INVALID-LINK--
Monoisotopic Mass 420.15728848 Da --INVALID-LINK--
Topological Polar

poiog 96.2 Az --INVALID-LINK--

Surface Area
Heavy Atom Count 31 --INVALID-LINK--

Biological Activities and Mechanisms of Action
Anti-inflammatory Activity

Cudraflavone B demonstrates significant anti-inflammatory properties, primarily through the
inhibition of the NF-kB signaling pathway.[1][4] It has been shown to block the translocation of
the NF-kB p65 subunit from the cytoplasm to the nucleus in macrophages.[1][5] This inhibition
of NF-kB activation leads to the downregulation of pro-inflammatory mediators, including tumor
necrosis factor-alpha (TNF-a) and cyclooxygenase-2 (COX-2).[1][5]

Table 3: Anti-inflammatory Activity of Cudraflavone B
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Target/Assay

Cell Line

ICsolInhibition

Source

COX-1 Inhibition

Ram seminal vesicles

- (Selectivity Index
COX-2/COX-1:1.70)

[1]

COX-2 Inhibition

Human recombinant

- (Higher selectivity
towards COX-2 than

indomethacin)

[1]

TNF-a Gene

Expression

THP-1 derived

macrophages

Significant inhibition at
10 uMm

[1]

NF-kB Nuclear

Translocation

THP-1 derived

macrophages

3.2 times lower than
vehicle-treated cells at
10 uM

[6]

Signaling Pathway: Cudraflavone B in NF-kB Mediated Inflammation
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Cudraflavone B Regulation of NF-kB Signaling
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Cudraflavone B inhibits NF-kB by preventing IkBa degradation.
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Anticancer and Antiproliferative Activity

Cudraflavone B has been shown to inhibit the proliferation of various cancer cell lines,
including human oral squamous cell carcinoma and glioblastoma cells.[7][8] Its anticancer
effects are mediated through the induction of apoptosis via the mitochondrial pathway.[7] This
involves the upregulation of pro-apoptotic proteins like p53, p21, and Bax, and the
downregulation of the anti-apoptotic protein Bcl-2, leading to cytochrome c release and
caspase-3 activation.[7] Furthermore, Cudraflavone B can induce cell cycle arrest at the G1-S
phase.[9]

Table 4: Anticancer and Antiproliferative Activity of Cudraflavone B

Activity

Cell Line

ICsolInhibition

Source

Growth Inhibition

Human Oral
Squamous Carcinoma
(HN4)

~15 pM (50%
inhibition at 48h)

[6]

Apoptosis Induction

Human Oral

Squamous Carcinoma

Induced at 15 pM

[7]

Cell Proliferation
Inhibition

Rat Aortic Smooth

Muscle Cells

99.1% inhibition at 4
UM

[3]

DNA Synthesis

Inhibition

Rat Aortic Smooth

Muscle Cells

78.2% inhibition at 4
pM

[3]

Cell Viability Inhibition

Glioblastoma (U87,
U251)

Dose-dependent
inhibition (5-80 uM)

[8]

Signaling Pathway: Cudraflavone B in Cancer Cell Apoptosis
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Cudraflavone B Induced Apoptosis Pathway
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Cudraflavone B activates MAPK and SIRT1 to induce apoptosis.
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Experimental Protocols
Isolation and Purification of Cudraflavone B

A general procedure for the isolation of Cudraflavone B from plant material, such as the root
bark of Cudrania tricuspidata, involves the following steps:

» Extraction: The dried and powdered plant material is macerated with a solvent like methanol
at room temperature.

o Fractionation: The crude extract is then concentrated and subjected to fractionation using
techniques like vacuum liquid chromatography (VLC) or column chromatography with a step-
wise gradient of solvents (e.g., n-hexane-ethyl acetate).

« Purification: The fractions containing Cudraflavone B are further purified using methods like
preparative High-Performance Liquid Chromatography (HPLC) or Fast Centrifugal Partition
Chromatography (FCPC) to yield the pure compound.[10]

Workflow: Isolation and Purification of Cudraflavone B
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General Workflow for Cudraflavone B Isolation
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A typical workflow for isolating Cudraflavone B from plant sources.
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Anti-inflammatory Assays

Cell Culture: Culture a suitable cell line, such as THP-1 derived macrophages, in appropriate
media.

Treatment: Pre-treat the cells with Cudraflavone B (e.g., 10 uM) for 1 hour.

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS; e.g., 1
pg/mL).

Cell Lysis and Fractionation: After a defined incubation period, lyse the cells and separate
the nuclear and cytoplasmic fractions.

Quantification: Determine the amount of NF-kB (p65 subunit) in each fraction using an
ELISA-based assay or Western blotting. A significant decrease in nuclear NF-kB in
Cudraflavone B-treated cells compared to the LPS-only control indicates inhibition of
translocation.[1]

Enzyme Preparation: Use human recombinant COX-2 or COX-1 from ram seminal vesicles.

Reaction Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and
the test compound (Cudraflavone B) at various concentrations.

Initiation: Start the reaction by adding arachidonic acid.

Detection: Monitor the peroxidase activity of COX by measuring the oxidation of a
colorimetric or fluorometric substrate.

ICso Determination: Calculate the concentration of Cudraflavone B that causes 50%
inhibition of enzyme activity (ICso) from a dose-response curve.[1][11]

Anticancer Assays

Cell Seeding: Seed cancer cells (e.g., U87, U251 glioblastoma cells) in a 96-well plate and
allow them to adhere overnight.

Treatment: Treat the cells with various concentrations of Cudraflavone B (e.g., 5-80 uM) for
a specified duration (e.g., 24 hours).
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o MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate to allow the formation of formazan crystals.

» Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

o Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
using a microplate reader. Cell viability is proportional to the absorbance.[8]

o Cell Treatment: Treat cancer cells with Cudraflavone B (e.g., 15 pM) for a defined period
(e.g., 48 hours).

o Cell Harvesting: Harvest the cells and wash with PBS.

» Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated
Annexin V and Propidium lodide (PI).

o Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-
negative cells are in early apoptosis, while Annexin V-positive/Pl-positive cells are in late
apoptosis or necrosis.[6]

Spectral Data

Table 5: 3C-NMR Spectral Data for Cudraflavone B (in DMSO-ds)
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Carbon Atom Chemical Shift (6, ppm)
C-2 160.8
C-3 106.8
C-4 181.7
C-4a 104.1
C-5 156.5
C-6 102.7
C-7 161.7
C-8 98.7
C-8a 160.5
C-1 114.1
Cc-2 151.6
C-3 100.4
Cc-4' 158.4
C-5 110.7
C-6' 127.5

Note: Data extracted from a supporting information file. The numbering of the prenyl and pyran
ring carbons may vary.

Conclusion

Cudraflavone B is a promising natural product with well-documented anti-inflammatory and
anticancer properties. Its ability to modulate critical signaling pathways like NF-kB and MAPK
makes it a valuable lead compound for the development of novel therapeutics. The
experimental protocols and quantitative data summarized in this guide provide a solid
foundation for researchers and drug development professionals to further investigate and
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harness the therapeutic potential of Cudraflavone B. Further in-vivo studies are warranted to
translate the in-vitro findings into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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